molecular formula C11H25ClN2O3 B13520952 tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride

Katalognummer: B13520952
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: WZDWUJVJDOIJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. It is used in various scientific research applications due to its unique properties and reactivity.

Vorbereitungsmethoden

The synthesis of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)-2-methylpropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity[2][2].

Analyse Chemischer Reaktionen

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C11H25ClN2O3

Molekulargewicht

268.78 g/mol

IUPAC-Name

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate;hydrochloride

InChI

InChI=1S/C11H24N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12;/h6-8,12H2,1-5H3,(H,13,14);1H

InChI-Schlüssel

WZDWUJVJDOIJNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C)(C)OCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.